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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

Abstract & Utility
In the optimization of lead compounds, the cyclopropyl moiety serves as a bioisostere for

double bonds and gem-dimethyl groups, providing rigid vector orientation and improved

metabolic stability. The use of Diiodomethane-13C,d2 (

) allows for the simultaneous introduction of a metabolic "blocker" (via deuterium) and a stable
tracer (via

) into the drug scaffold.

This guide details the Furukawa-modified Simmons-Smith protocol for utilizing this high-value

reagent. Unlike standard cyclopropanation, this protocol prioritizes atom economy and isotopic

integrity, ensuring maximal incorporation of the labeled methylene unit while mitigating the

pyrophoric hazards of the zinc reagents.
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Metabolic Stability: Deuterium kinetic isotope effect (DKIE) suppresses CYP450-mediated

oxidation at the methylene bridge.

Bio-distribution Tracking:

label enables definitive metabolite identification via NMR and MS without radioactive
hazards.

Mechanistic Elucidation: Differentiating between concerted vs. radical pathways in drug

metabolism.

Technical Background
The Furukawa Modification
Classic Simmons-Smith conditions (Zn-Cu couple) are heterogeneous and often suffer from

reproducibility issues, which is unacceptable when using expensive isotopes. The Furukawa

modification utilizes Diethylzinc (

) to form a homogeneous organozinc carbenoid intermediate. This method offers faster
reaction times and milder conditions, crucial for preserving complex functional groups on the
substrate.

Mechanism of Action
The reaction proceeds through a concerted butterfly-type transition state. The ethyl group on

the zinc acts as a leaving group, allowing the iodomethyl unit to transfer to the alkene

stereospecifically.

Reagents
Alkene + 13CD2I2 + Et2Zn

Zinc Carbenoid
(Et-Zn-13CD2-I)

 Exchange (-EtI) Butterfly Transition State
(Concerted Transfer)

 Coordination to Alkene Labeled Cyclopropane
(13C, d2)

 Stereospecific Formation

Click to download full resolution via product page

Figure 1: Reaction pathway for the Furukawa-modified cyclopropanation using labeled

diiodomethane.
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Table 1: Physicochemical Properties of Reagents

Component Formula
Molecular
Weight ( g/mol
)

Role Key Hazard

Labeled Reagent 270.83 Carbon Source
Light Sensitive,

Toxic

Standard

Reagent
267.84 Reference Toxic

Diethylzinc 123.50
Carbenoid

Precursor

Pyrophoric (Air

Reactive)

Dichloromethane 84.93 Solvent Volatile

Trifluoroacetic

Acid
114.02

Activator

(Optional)
Corrosive

Note on Mass Shift: The use of

results in a +3 Da mass shift in the final product compared to the non-labeled

analogue (

from

,

from

).
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Safety Warning: Diethylzinc is pyrophoric.[1][2] It ignites spontaneously upon contact with air.[1]

All transfers must be performed under a positive pressure of Nitrogen or Argon.

Pre-Reaction Preparation
Glassware: Oven-dry a 2-neck round bottom flask (RBF), a reflux condenser, and a

pressure-equalizing addition funnel overnight. Assemble hot under argon flow.

Solvent: Anhydrous Dichloromethane (DCM) is critical. Water reacts violently with

.[3]

Substrate: Ensure the alkene substrate is dry and free of protic impurities (alcohols/amines

should be protected or accounted for with excess reagent).

The Reaction (Standard Scale: 1.0 mmol Substrate)
Charge Substrate: Add the alkene (1.0 mmol, 1.0 eq) to the RBF. Dissolve in anhydrous

DCM (5 mL).

Cooling: Cool the solution to -10°C (Ice/Acetone or Cryocooler). Low temperature controls

the exotherm during carbenoid formation.

Diethylzinc Addition:

Technique: Using a gas-tight syringe, slowly add

(1.0 M in hexanes, 2.2 mL, 2.2 eq) dropwise.

Observation: No significant heat release should occur if the alkene is dry.

Isotope Reagent Addition (The Critical Step):

Dissolve Diiodomethane-13C,d2 (300 mg, ~1.1 mmol, 1.1 eq) in 1 mL anhydrous DCM.

Why 1.1 eq? While standard protocols use excess (2-5 eq), the high cost of the isotope

dictates a tighter stoichiometry. The Furukawa method is efficient enough to proceed with

near-stoichiometric amounts if the system is strictly anhydrous.
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Add this solution dropwise over 20 minutes.

Mechanistic Insight: The slow addition prevents the "runaway" formation of zinc-polymers

and favors the formation of the active monomeric carbenoid species.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

Monitor by TLC or LC-MS.

Quenching & Work-up
Quench: Cool back to 0°C. Slowly add saturated aqueous

.

Caution: Vigorous gas evolution (Ethane/Methane) will occur.

Extraction: Separate layers. Extract aqueous layer 3x with DCM.

Wash: Wash combined organics with saturated

(removes iodine byproducts) and Brine.

Dry/Concentrate: Dry over

, filter, and concentrate in vacuo.

Volatility Warning: If the product is low molecular weight, avoid high vacuum; labeled

cyclopropanes can be volatile.

Analytical Validation
To certify the synthesis, you must validate both the chemical structure and the isotopic

incorporation.

Mass Spectrometry (MS)
Expectation: A clear mass shift of [M+3] compared to the unlabeled standard.

Isotopic Pattern: Lack of [M] or [M+1] peaks confirms high isotopic purity of the starting

reagent.
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Nuclear Magnetic Resonance (NMR)
This is the definitive test for the

moiety.

H NMR: The cyclopropyl "high-field" protons (usually -0.5 to 1.0 ppm) will be absent (silent)
due to deuterium substitution.

C NMR:

Chemical Shift: The cyclopropyl methylene carbon appears in the characteristic 5–20 ppm

range.

Splitting Pattern: Due to coupling with two Deuterium nuclei (

), the

signal will appear as a Quintet (1:2:3:2:1).

Coupling Constant:

.

Table 2: NMR Diagnostic Signals

Nucleus Signal Appearance Cause

H
Silent at cyclopropyl Replacement of H with D

C Quintet (1:2:3:2:1)

Coupling to two

nuclei (

)

C Upfield Isotope Shift
Intrinsic isotope effect of D on

C
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Phase 1: Synthesis

Phase 2: Validation

Phase 3: Application

Inert Assembly
(Ar/N2 Atmosphere)

Carbenoid Formation
(Et2Zn + 13CD2I2)

Cyclopropanation
(RT, 4-12h)

Workup & Purification

NMR Analysis
(Confirm 13C Quintet)

Metabolic Stability Assay
(Liver Microsomes)

Metabolite ID
(Trace 13C label)

Click to download full resolution via product page

Figure 2: Complete workflow from reagent handling to metabolic stability data generation.
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Low Yield:

Cause: Moisture in solvent or "dead" Diethylzinc.

Solution: Titrate

or use a fresh bottle. Distill DCM over

.

Incomplete Conversion:

Cause: Steric hindrance on the alkene.

Solution: Add Trifluoroacetic acid (TFA) (1.0 eq relative to

) to the reaction. This forms the highly reactive

species (Charette modification), which is more electrophilic.

Polymerization:

Cause: Addition of

was too fast.

Solution: Slow down addition rate to ensure the carbenoid reacts with the alkene rather

than itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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